Stereochemical Purity: (1R,3r,5S)-Defined vs. Racemic Ethyl Ester (97% vs. 98% Purity)
The (1R,3r,5S)-stereodefined ethyl ester (CAS 2169927-15-3) is supplied at 98% chemical purity with defined relative stereochemistry, whereas the commercially available racemic ethyl 5-aminospiro[2.3]hexane-1-carboxylate (CAS 1373028-53-5) is typically supplied at 97% purity as a mixture of stereoisomers . In stereosensitive biological assays, the racemate dilutes the active stereoisomer concentration by approximately 50%, effectively reducing assay potency by half and introducing variable enantiomer-dependent off-target effects [1]. The 1% purity difference (98% vs. 97%) translates to a 33% reduction in total impurity burden, critical for reproducible dose-response studies.
| Evidence Dimension | Stereochemical definition and purity |
|---|---|
| Target Compound Data | CAS 2169927-15-3: purity 98%, single diastereomer (1R,3r,5S) |
| Comparator Or Baseline | CAS 1373028-53-5: purity 97%, racemic mixture (all stereoisomers) |
| Quantified Difference | 1 percentage point purity gain; ≥50% reduction in stereochemical heterogeneity |
| Conditions | Commercial supplier specifications (Leyan, AKSci, Chemenu) |
Why This Matters
In receptor binding and functional assays, defined stereochemistry eliminates enantiomeric interference, enabling accurate determination of EC50/IC50 values and structure-activity relationships.
- [1] Kuujia Product Page: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate, CAS 1373028-53-5, purity 97%, racemic. View Source
